

# lidocaine hydrochloride physicochemical profile

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### Compound Focus: Lidocaine Hydrochloride

CAS No.: 6108-05-0

Cat. No.: S651772

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## Physicochemical Profile of Lidocaine Hydrochloride

The table below summarizes the key physicochemical properties of Lidocaine (base) and its hydrochloride salt (LDH), which are critical for pre-formulation studies.

Property	Lidocaine (Base)	Lidocaine Hydrochloride (LDH)	Significance in Drug Development
Chemical Formula	$C_{14}H_{22}N_2O$ [1]	$C_{14}H_{23}ClN_2O$ (Anhyd.) / $C_{14}H_{25}ClN_2O_2$ (Monohydrate) [2] [3]	Determines molecular weight and structural identity.
Molecular Weight	234.34 g/mol [4] [1]	270.80 g/mol (Anhyd.) / 288.81 g/mol (Monohydrate) [2] [3]	Essential for dosage calculation and analytical method development.
Log P (Partition Coefficient)	2.26 [4], 2.1 [1], 1.81-2.84 (Predicted) [2] [1]	-0.90 (cited for HCl salt) [5]	<b>Lidocaine (base)</b> is <b>lipophilic</b> , favoring membrane permeability. The <b>salt form (LDH)</b> is <b>hydrophilic</b> , enhancing aqueous solubility for injection and topical solutions [6].

Property	Lidocaine (Base)	Lidocaine Hydrochloride (LDH)	Significance in Drug Development
<b>pKa (Strongest Basic)</b>	7.75 [2] [1]	Information not available in search results	Indicates the drug is predominantly ionized at physiological pH (7.4), influencing its partitioning behavior and anesthetic action [6].
<b>Water Solubility</b>	0.59 g/L [1]	"Easily soluble" / "Soluble in cold water" [3]	The hydrochloride salt formation significantly improves aqueous solubility over the parent base, a key consideration for formulating injectable and liquid dosage forms.
<b>Melting Point</b>	68.5 °C [1]	74°C (Monohydrate, cited as 68.5°C in another source) [3]	An indicator of purity and crystal form.

## Analytical Methodologies for Quantification

Robust analytical methods are vital for quality control. Here are detailed protocols for two key techniques used to quantify LDH, often in combination with other drugs like Diltiazem HCl.

### High-Performance Thin-Layer Chromatography (HPTLC)

A validated HPTLC method for the simultaneous quantification of LDH and Diltiazem HCl in a combined gel formulation is detailed below [7].

- **Stationary Phase:** Pre-coated silica gel G60 F254 aluminum plates (10 × 10 cm, 0.2 mm thickness).
- **Mobile Phase:** Toluene : Methanol : Ethyl Acetate in a ratio of **7:2:1 (v/v/v)**, with two drops of ammonia.
- **Sample Preparation:** Standards and gel formulation are dissolved in acetonitrile to prepare stock solutions of 1000 µg/mL, which are then diluted to a working concentration of 100 µg/mL.
- **Application:** 4-12 µL of the working solution (400-1200 ng/band) is applied to the HPTLC plate.
- **Development & Detection:** The chromatogram is developed up to 85 mm, and densitometric scanning is performed at **220 nm**, an iso-absorptive point for both drugs.

- **Retention Factors (Rf):** Lidocaine HCl: **~0.59**; Diltiazem HCl: **~0.48**.
- **Validation:** The method was validated for linearity ( $r^2 > 0.998$ ), precision (%RSD < 2), and accuracy (recovery of 98-102%), per ICH guidelines [7].

## HPLC Analysis

While a specific method for the combination was not detailed in the results, Lidocaine is frequently analyzed using HPLC [4] [6].

- **Common Column:** A **Phenomenex Luna C18 column** (150 x 4.6 mm) is typical for LDH analysis [4].
- **Detection:** UV detection, often at 220 nm, is standard.
- **Mobile Phase:** Methods often use a mixture of acetonitrile and a buffer (e.g., phosphate or acetate) [6]. The development of methods, including the use of HILIC (Hydrophilic Interaction Liquid Chromatography) and LC-MS, has improved the sensitivity and separation for challenging compounds like LDH [6].

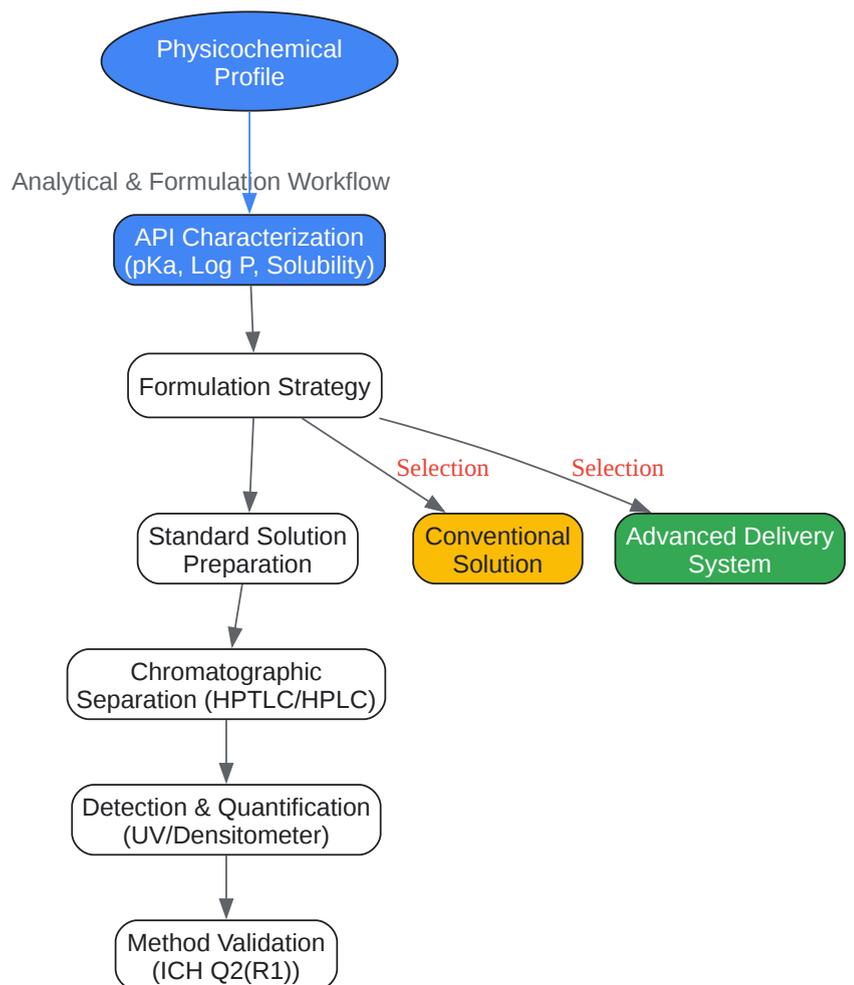
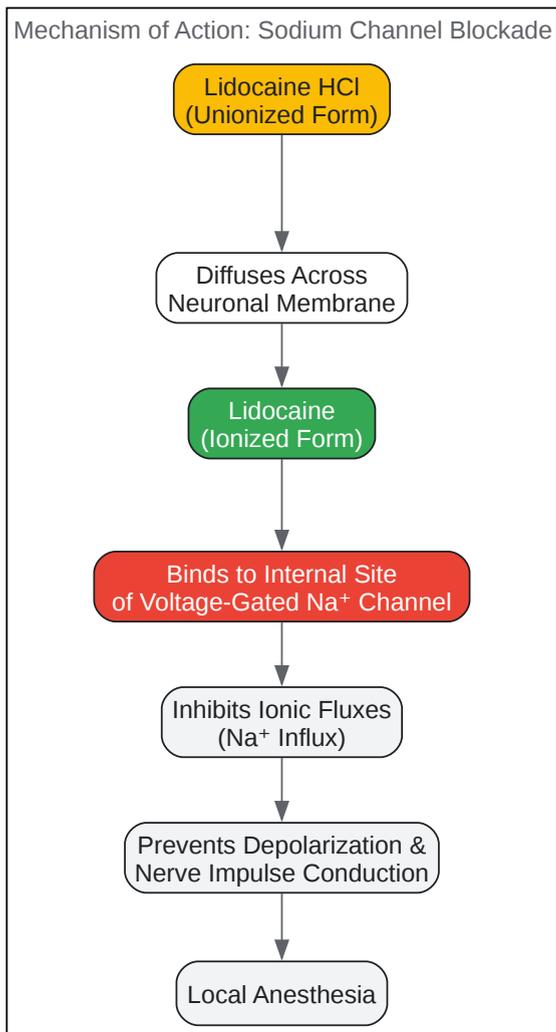
## Advanced Formulation Strategies

To overcome the short duration of action of conventional LDH injections, advanced delivery systems have been developed.

- **Injectable Nanoemulgel Depot:** A novel system encapsulates lidocaine in a nanoemulsion (oily core of Miglyol 812, stabilized by Tween 80 and soy lecithin) which is then incorporated into a **thermoreversible poloxamer 407 gel** [4]. This system is a free-flowing liquid at room temperature but forms a semi-solid gel at body temperature, creating a drug depot at the injection site.
  - **Mechanism:** Provides steady drug release over 5 hours in vitro and prolonged analgesic effect for up to **150 minutes** in vivo, significantly longer than standard LDH solutions [4].
- **Proniosome Gels for Topical Delivery:** Proniosomes are dry, gel-like precursors that form niosomes (vesicles) upon hydration. LDH-loaded proniosome gels using Span 60, lecithin, and cholesterol can be enhanced with chemical permeation enhancers like **Transcutol P** and **d-limonene** [5].
  - **Mechanism:** These enhancers fluidize skin lipids and improve drug solubilization, thereby increasing skin permeation and retention of the hydrophilic LDH molecule [5].

## Mechanism of Action and Analysis Workflow

**Lidocaine hydrochloride** exerts its local anesthetic effect by blocking voltage-gated sodium channels on neuronal membranes. The following diagram illustrates its mechanism and a general analytical workflow.



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Diagram 1: Lidocaine's mechanism of action and the analytical development workflow.

## Key Insights for Formulation Scientists

- **Leverage Salt and Base Properties:** The hydrochloride salt is ideal for aqueous injectables, while the lipophilic base form is better suited for penetrating intact skin. Understanding the pH-solubility-permeability relationship is fundamental [6] [5].
- **Address Combination Challenges:** When developing fixed-dose combinations (e.g., with Diltiazem HCl), sophisticated chromatographic methods like HPTLC are necessary due to the similar Log P and pKa values of the compounds [6] [7].
- **Innovate for Prolonged Effect:** For procedures requiring longer anesthesia, consider advanced depot systems like the **nanoemulgel**, which provides a promising alternative to repeated injections by extending the drug's residence time at the site of action [4].

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